2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl-
CAS No.: 143572-56-9
Cat. No.: VC21133834
Molecular Formula: C20H16ClNO2
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143572-56-9 |
|---|---|
| Molecular Formula | C20H16ClNO2 |
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenylpyridin-2-one |
| Standard InChI | InChI=1S/C20H16ClNO2/c1-13-12-17(14-6-4-3-5-7-14)18(20(24)22(13)2)19(23)15-8-10-16(21)11-9-15/h3-12H,1-2H3 |
| Standard InChI Key | ZYNYLFMTQMOINF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1C)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=C(C(=O)N1C)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Overview of 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl-
2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- is a complex organic compound belonging to the class of pyridinones, which are derivatives of pyridine featuring a ketone functional group. This specific compound is characterized by the presence of a chlorobenzoyl group and two methyl groups at designated positions on the pyridine ring. These structural features significantly influence its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- can be achieved through various chemical methods. Notably, the synthesis involves acylation reactions and cyclization processes that yield the desired pyridinone structure.
A typical synthetic route involves:
-
Reagents: Starting materials include substituted benzoyl chlorides and dimethylpyridine derivatives.
-
Conditions: Reactions are often conducted under reflux conditions in appropriate solvents.
-
Purification: Techniques such as chromatography are employed to purify the final product, ensuring it meets required purity standards.
Spectroscopic Characterization
To confirm the structure of 2(1H)-Pyridinone, various spectroscopic techniques are utilized:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Identifies hydrogen environments in the molecule |
| Infrared (IR) Spectroscopy | Confirms functional groups present |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns |
Biological Activity
Research indicates that compounds similar to 2(1H)-Pyridinone exhibit notable biological activities, including antimicrobial and anti-inflammatory properties. The exact mechanisms may involve interactions with biological targets such as enzymes or receptors.
Potential Therapeutic Applications
-
Antimicrobial Activity: Similar pyridinones have shown effectiveness against various pathogens.
-
Anti-inflammatory Effects: Mechanistic studies suggest modulation of inflammatory pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume